(4Z)-4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired isoquinoline derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. These reactors allow for better control over reaction conditions and can be more sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
Scientific Research Applications
4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-ethoxyphenyl 4-methoxybenzoate: This compound shares a similar ethoxyphenyl group but differs in its overall structure and properties.
4-bromophenyl 4-bromobenzoate: Another compound with a similar aromatic structure but different substituents.
Uniqueness
4-(ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3/b18-13- |
InChI Key |
FGPSWRYXPIUBHG-AQTBWJFISA-N |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC |
solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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